Hexahydrophthalic anhydride
Overview
Description
It is a white crystalline solid that is widely used in various industrial applications, particularly in the production of epoxy resins, plasticizers, and polyester resins . This compound is known for its excellent dielectric properties, high-temperature stability, and high glass transition temperatures .
Mechanism of Action
Target of Action
Hexahydrophthalic Anhydride (HHPA) is an organic compound that belongs to the class of cyclic anhydrides . It primarily targets primary and secondary amines, reacting with them to form amides .
Mode of Action
HHPA is a cyclic anhydride, which reacts with primary and secondary amines to form amides . This reaction is catalyzed by a small amount of sulfuric acid and is carried out at a temperature of 130-140°C . The reaction of HHPA with amines is a key step in the synthesis of polyester resin and the modification of alkyd resin .
Biochemical Pathways
It is known that hhpa can form adducts with nucleophilic amino acids . This suggests that HHPA may influence protein structure and function, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It is known that hhpa has a boiling point of 296°c, a density of 1193 g/ml at 40°C, a viscosity of 470 mPas at 40°C, and a vapor pressure of 37 mmHg at 120°C . These properties may influence the absorption, distribution, metabolism, and excretion (ADME) of HHPA in the body.
Result of Action
It is known that hhpa can cause allergy or asthma symptoms or breathing difficulties if inhaled, serious eye damage, and may cause an allergic skin reaction .
Action Environment
HHPA is mainly used as an intermediate for coating resins, plasticizers, insect repellents, and rust inhibitors, and as a hardener for epoxy resins . It is preferred over other cyclic anhydrides in casting and coating applications for its higher resistance to yellowing . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of HHPA .
Biochemical Analysis
Biochemical Properties
Hexahydrophthalic anhydride can undergo esterification reactions with alcohols to produce cyclohexane-1,2-dicarboxylate plasticizers . It binds covalently to two molecules, allowing polymerization
Molecular Mechanism
It’s known that it serves as a hardener in epoxy resins, allowing polymerization
Preparation Methods
Hexahydrophthalic anhydride is typically synthesized through the hydrogenation of phthalic anhydride. The process involves the following steps :
Dissolution: Phthalic anhydride is heated to 50°C and dissolved in a suitable solvent at 50-70°C.
Hydrogenation: The dissolved phthalic anhydride solution is then subjected to selective hydrogenation in a constant-pressure reaction kettle or a fixed bed reactor filled with a selective hydrogenation catalyst.
Solvent Recovery: After the hydrogenation reaction, the product enters a solvent recovery column where the solvent is distilled off.
Rectification: The remaining materials are then subjected to rectification to obtain this compound at the bottom of the rectifying tower.
This method is advantageous due to its simplicity, economic benefits, and industrial applicability .
Chemical Reactions Analysis
Hexahydrophthalic anhydride undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters, which are used as plasticizers.
Hydrogenation: Can be further hydrogenated to produce derivatives such as methyl this compound.
Polymerization: Acts as a curing agent in the polymerization of epoxy resins.
Common reagents used in these reactions include alcohols, hydrogen gas, and catalysts such as RANEY® nickel . The major products formed include plasticizers, epoxy resin curing agents, and various polyester-based compounds .
Scientific Research Applications
Hexahydrophthalic anhydride has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Hexahydrophthalic anhydride can be compared with other similar compounds such as:
Phthalic anhydride: Unlike this compound, phthalic anhydride contains a benzene ring, making it less suitable for applications requiring high dielectric properties and stability.
Methyl this compound: A derivative of this compound, it is used as a curing agent for epoxy resins with improved performance characteristics.
Diethylhexyl phthalate: A commonly used plasticizer, but this compound-based plasticizers offer better environmental and health profiles.
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTGBJKUEZFXGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)OC2=O | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID8026515 | |
Record name | Hexahydrophthalic anhydride | |
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Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid; [ICSC] Glassy solid; [EPA ChAMP] White solid; [Alfa Aesar MSDS], SOLID IN VARIOUS FORMS., Dry powder or solid in various forms, or clear, colorless, viscous liquid. | |
Record name | 1,3-Isobenzofurandione, hexahydro- | |
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Record name | Hexahydrophthalic anhydride, all isomers | |
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Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |
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Boiling Point |
BP: 145 °C at 18 mm Hg, 296 °C, 564.8 °F | |
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Flash Point |
149 °C (open cup), 300.2 °F | |
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Solubility |
Miscible with benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate; slightly soluble in petroleum ether, Solubility in water: reaction | |
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Density |
1.19 at 40 °C, 5.3 | |
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Vapor Density |
Relative vapor density (air = 1): 5.3, 1.19 | |
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Vapor Pressure |
0.05 [mmHg], Vapor pressure, Pa at 25 °C: 0.9, 5.35x10(-2) | |
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Color/Form |
Clear, colorless, viscous liquid, ... becomes a glassy solid at 35-36 °C | |
CAS No. |
85-42-7, 14166-21-3, 71749-03-6 | |
Record name | Hexahydrophthalic anhydride | |
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Record name | trans-Cyclohexane-1,2-dicarboxylic anhydride | |
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Melting Point |
32 °C, 35-36 °C, 89.6 °F | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HHPA interact with biological systems?
A1: HHPA acts as a hapten, meaning it binds to endogenous proteins in the body []. This binding is thought to be a key step in its ability to trigger allergic reactions [, , , ].
Q2: What are the downstream effects of HHPA binding to proteins?
A2: The HHPA-protein adducts can trigger the immune system, leading to the production of specific immunoglobulin E (IgE) and immunoglobulin G (IgG) antibodies [, , , ]. This immune response can manifest as a range of symptoms, including rhinitis, conjunctivitis, asthma, and contact urticaria [, , , , ]. In some cases, HHPA exposure can even lead to hemorrhagic rhinitis [].
Q3: What is the molecular formula and weight of HHPA?
A3: HHPA has the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol.
Q4: Is there spectroscopic data available for HHPA?
A4: Yes, various spectroscopic techniques have been employed to characterize HHPA and its derivatives. These include Fourier-transform infrared spectroscopy (FTIR) [, ], gas chromatography-mass spectrometry (GC-MS) [, , , , , ], nuclear magnetic resonance spectroscopy (NMR) [, , ], and mass spectrometry (MS and MS/MS) [].
Q5: What are the typical applications of HHPA?
A5: HHPA is primarily used as a hardener in epoxy resin systems [, , ]. These systems find applications in a variety of industries, including electronics manufacturing, coatings, and adhesives [, , ].
Q6: How does HHPA perform under various conditions?
A6: The performance of HHPA-cured epoxy resins is influenced by factors like temperature and the presence of catalysts [, , ]. Research has focused on characterizing curing kinetics, thermal stability, and mechanical properties under different conditions [, , , , ].
Q7: Are there alternatives to HHPA in epoxy resin formulations?
A7: Yes, due to concerns about HHPA's allergenic potential, research is exploring alternative curing agents for epoxy resins. These include other anhydrides, as well as entirely different curing chemistries [, ].
Q8: Does HHPA exhibit any catalytic properties itself?
A8: While HHPA is primarily used as a reactant in epoxy resin formulations, research suggests it can play a role in the curing mechanism beyond simply reacting with the epoxy groups [, ]. This suggests some potential catalytic activity, though it's not its primary application.
Q9: Have computational methods been applied to study HHPA?
A9: Yes, computational chemistry techniques, particularly molecular dynamics (MD) simulations, have been employed to investigate the properties of HHPA-cured epoxy resins. These simulations provide insights into the cross-linked network structure and its relationship with dielectric properties [].
Q10: How do structural modifications of HHPA affect its activity?
A10: Research comparing HHPA to its methylated derivative, methylhexahydrophthalic anhydride (MHHPA), has shed light on the impact of structural modifications. These studies suggest differences in reactivity, allergenic potential, and immunological responses [, , , , ].
Q11: How stable is HHPA under various conditions?
A11: HHPA's stability is influenced by factors like temperature and pH. Research has investigated the degradation of HHPA and its adducts under different conditions to understand its persistence and potential environmental impact [, , ].
Q12: What are the regulatory considerations for HHPA?
A12: Due to its allergenic potential, HHPA has been subject to increasing scrutiny from regulatory agencies. Research into exposure assessment, biomarker development, and safer handling practices has become increasingly important to ensure worker safety and minimize environmental impact [, , , , , ].
Q13: What are the known toxicological effects of HHPA?
A13: HHPA is a known respiratory and skin sensitizer [, , , ]. Exposure can lead to a range of symptoms, including rhinitis, conjunctivitis, asthma, and contact urticaria [, , , ]. Research has focused on understanding the mechanisms of these effects, developing biomarkers of exposure, and establishing safe exposure levels [, , , , , , ].
Q14: What analytical methods are used to study HHPA?
A14: Various analytical techniques are employed to characterize, quantify, and monitor HHPA in different matrices. These include GC-MS [, , , , , ], FTIR [, ], high-performance liquid chromatography (HPLC) [, ], enzyme-linked immunosorbent assay (ELISA) [, ], and radioallergosorbent test (RAST) [].
Q15: How does HHPA induce an immune response?
A15: As a hapten, HHPA binds to carrier proteins, forming adducts recognized as foreign by the immune system [, , ]. This recognition triggers a cascade of immune reactions, including the production of specific IgE and IgG antibodies [, , , ].
Q16: What are the potential alternatives to HHPA?
A16: Research is ongoing to identify and characterize alternatives to HHPA in epoxy resin systems [, ]. This includes exploring other anhydride hardeners with potentially lower allergenic profiles, as well as developing entirely new curing chemistries for epoxy resins.
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